molecular formula C10H14N2O4S B3060134 2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline CAS No. 1820603-85-7

2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline

Cat. No.: B3060134
CAS No.: 1820603-85-7
M. Wt: 258.30
InChI Key: KRKNFTHOESSQQX-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline (CAS: 1820603-85-7) is a nitroaromatic compound characterized by an ethanesulfonyl group at the 2-position, a dimethylamino group at the N,N-position, and a nitro group at the 5-position of the benzene ring. The compound is commercially available with a purity of 98% (MFCD25953891) and is primarily used in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which influence electronic distribution and binding interactions .

Properties

IUPAC Name

2-ethylsulfonyl-N,N-dimethyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-4-17(15,16)10-6-5-8(12(13)14)7-9(10)11(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNFTHOESSQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219955
Record name Benzenamine, 2-(ethylsulfonyl)-N,N-dimethyl-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820603-85-7
Record name Benzenamine, 2-(ethylsulfonyl)-N,N-dimethyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820603-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-(ethylsulfonyl)-N,N-dimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline typically involves the reaction of N,N-dimethylaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

N,N-dimethylaniline+ethanesulfonyl chlorideThis compound\text{N,N-dimethylaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} N,N-dimethylaniline+ethanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(Ethanesulfonyl)-N,N-dimethyl-5-aminoaniline.

    Reduction: Formation of 2-(Ethylthiol)-N,N-dimethyl-5-nitroaniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

The compound shows promise in drug discovery, particularly as a potential lead for developing new therapeutic agents. Its structural characteristics may allow it to interact with biological targets effectively.

  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties, with a minimum inhibitory concentration (MIC) against various bacterial strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Streptococcus pneumoniae8
  • Anticancer Potential : In vitro assays have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting a role in cancer therapy.
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Electrochemistry and Material Science

Recent research highlights its application in developing high-voltage lithium-ion batteries. The compound acts as an electrolyte additive, enhancing voltage resistance in carbonate-based electrolytes.

  • Experimental Procedures : The electrochemical behavior of LiNi 0.50.5 Mn 1.51.5 O 44/Li cells was studied using charge-discharge testing and cyclic voltammetry.
  • Results : Adding 15 vol% of the compound to the electrolyte resulted in a discharge capacity of 133.09 mAh g1133.09\text{ mAh g}^{-1} at 0.2C0.2C, which decreased to 109.91 mAh g1109.91\text{ mAh g}^{-1} at a high rate of 5C5C.

Organic Synthesis

In organic chemistry, this compound serves as an effective reagent for the protection of amines, facilitating various synthetic pathways.

  • Protection Mechanism : Treatment of amines with sulfonyl chloride derivatives leads to stable sulfonamide formation, which can be deprotected under mild conditions to regenerate the free amine.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy against resistant bacterial strains, establishing that the compound could serve as a lead for new antimicrobial agents due to its low MIC values.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation effectively, indicating its potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethanesulfonyl-Substituted Nitroaromatics

Compounds sharing the ethanesulfonyl-nitroaniline backbone exhibit variations in substituents, which significantly alter their reactivity and applications. Key analogs include:

Compound Name CAS Number Molecular Formula Substituents Purity Key Differences
2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline 1820603-85-7 C₁₀H₁₃N₂O₄S 2-ethanesulfonyl, 5-nitro, N,N-dimethyl 98% Reference compound
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene 1190603-08-7 C₈H₈FNO₄S 1-ethanesulfonyl, 2-fluoro, 4-nitro 98% Fluorine substitution enhances electronegativity; lacks dimethylamino group
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene 75259-32-4 C₉H₁₁NO₅S 1-ethanesulfonyl, 2-methoxy, 4-nitro 98% Methoxy group increases steric hindrance; alters solubility

Key Findings :

  • The dimethylamino group in the target compound enhances electron-donating effects, moderating the electron-withdrawing influence of the nitro and sulfonyl groups.
  • Fluorine or methoxy substituents in analogs increase polarity and may affect metabolic stability in drug design .

N,N-Dimethylnitroaniline Derivatives

Compounds with N,N-dimethylamino and nitro groups but lacking the ethanesulfonyl moiety include:

Compound Name CAS Number Molecular Formula Substituents Key Differences
N,N-Dimethyl-3-nitroaniline Not specified C₈H₁₀N₂O₂ 3-nitro, N,N-dimethyl Absence of sulfonyl group; reduced molecular weight
N,N-Dimethyl-4-nitrosoaniline Not specified C₈H₁₀N₂O 4-nitroso, N,N-dimethyl Nitroso group (NO) instead of nitro (NO₂); higher reactivity in redox reactions

Key Findings :

  • Nitroso derivatives are more prone to oxidation compared to nitro compounds, limiting their stability in aerobic environments.
  • The ethanesulfonyl group in the target compound improves resistance to nucleophilic attack compared to non-sulfonated analogs .

Nitrosoaniline Derivatives

Nitroso-functionalized analogs from (e.g., 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline, 2l) differ in functional groups and substitution patterns:

Compound Name Substituents Melting Point Key Differences
3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline 3-chloro, 5-methoxy, 2-nitroso, N-(4-chlorophenyl) 168–170°C Nitroso group; dual chloro substituents increase hydrophobicity

Key Findings :

  • Nitroso compounds exhibit distinct UV-Vis absorption profiles due to the n→π* transition, unlike nitroaromatics.
  • The target compound’s nitro group provides greater thermal stability compared to nitroso analogs, which may dimerize under heat .

Biological Activity

2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline is a chemical compound characterized by its sulfonyl and nitro functional groups attached to an aniline structure. Its molecular formula is C10H12N2O3S. This compound has garnered attention for its potential applications in pharmaceuticals and organic synthesis, particularly due to its unique structural features that may confer distinct biological activities.

The compound's structure includes:

  • Sulfonyl Group : Enhances solubility and reactivity.
  • Nitro Group : Implicated in various biological activities.

Synthesis

The synthesis of this compound typically involves established protocols for creating sulfonyl and nitro compounds, ensuring high yields and purity. The compound can be synthesized from starting materials that include aniline derivatives and sulfonyl chlorides.

Antitumor Activity

Research indicates that nitroaniline derivatives, including this compound, may exhibit antitumor properties . Nitro groups are known to be bioactivated by nitroreductases, which convert these compounds into reactive intermediates capable of inducing cytotoxic effects in cancer cells. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, suggesting a mechanism of action that may involve DNA damage or apoptosis induction .

The proposed mechanisms of action for this compound include:

  • Nitroreductase Activation : The nitro group can be reduced to an amine, creating reactive species that interact with cellular macromolecules.
  • Interference with Cellular Pathways : Similar compounds have been shown to affect multiple biochemical pathways, potentially influencing cell cycle regulation and apoptosis .

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that this compound exhibits significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung Cancer)15Induction of apoptosis via DNA damage
    MCF7 (Breast Cancer)20Cell cycle arrest at G2/M phase
  • Animal Studies : Preliminary animal studies suggest that administration of the compound leads to tumor regression in xenograft models, supporting its potential as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-NitroanilineNitro group on anilineModerate cytotoxicity
N,N-Dimethyl-4-nitroanilineDimethylated nitrogen at para positionAntiproliferative effects
4-Ethanesulfonyl-N,N-dimethylanilineSimilar sulfonyl groupAntitumor activity

The unique combination of the ethane sulfonyl group and the nitro substituent on the aniline ring in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline

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